2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[(3S)-1-prop-2-enoylpiperidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-9(12)11-5-3-4-8(7-11)6-10(13)14/h2,8H,1,3-7H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOLKKBBHYAMQW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of piperidine with acetic acid derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium or platinum, and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial production of piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential : The compound has been investigated for its potential anti-inflammatory and analgesic properties. Its structure allows it to interact with specific molecular targets, which may lead to the modulation of biological pathways involved in pain and inflammation.
- Cancer Research : Preliminary studies suggest that derivatives of this compound could play a role in cancer treatment by inhibiting pathways that promote tumor growth. It may function as a tankyrase inhibitor, affecting Wnt signaling pathways critical in cancer biology .
2. Biological Studies
- Enzyme Interaction : Research has focused on how 2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid interacts with various enzymes and receptors in biological systems. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic effects.
- Pharmacological Investigations : The compound is being studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for assessing its viability as a drug candidate .
3. Industrial Applications
- Synthesis of Complex Molecules : In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for developing new pharmaceuticals and agrochemicals.
- Agrochemical Development : The compound's properties are also being explored for use in agrochemicals, where it may enhance crop protection or growth regulation due to its biological activity.
Uniqueness
The unique combination of a piperidine ring with an acetic acid moiety in this compound imparts distinct chemical and biological properties that differentiate it from simpler compounds like piperidine or other functionalized derivatives.
Mechanism of Action
The mechanism of action of 2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Cores
(a) 2-[(3S)-3-Propan-2-ylpiperazin-1-yl]acetic Acid
- Structure : Piperazine ring (instead of piperidine) with an isopropyl group at the 3S position and acetic acid at the 1-position.
- Key Differences : The absence of the acryloyl group reduces electrophilic reactivity. Piperazine’s additional nitrogen may enhance hydrogen-bonding capacity compared to piperidine.
(b) [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic Acid (CAS 1032684-85-7)
- Structure: Piperidine with an isopropyl-methyl-amino group at the 3S position and acetic acid at the 1-position.
- Key Differences: The amino substituent introduces basicity and hydrogen-bond donor capacity, contrasting with the electron-withdrawing acryloyl group in the target compound.
- Reactivity : Lacks Michael acceptor properties, making it less prone to covalent interactions .
(c) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)
- Structure : Piperazine core with an Fmoc-protected amine and acetic acid.
- Key Differences : The Fmoc group enhances steric bulk and protects the amine, rendering the compound a stable intermediate for peptide synthesis. Unlike the acryloyl group, Fmoc is photolabile and cleaved under basic conditions .
Pyridine-Based Analogues
(a) 2-(Pyridin-3-yl)acetic Acid (CAS 501-81-5)
- Structure : Pyridine ring directly attached to acetic acid.
- Key Differences : Aromatic pyridine contributes to π-π stacking interactions and increased acidity (pKa ~2.5 for the carboxylic acid) compared to the aliphatic piperidine in the target compound.
- Safety: Limited toxicity data, but safety protocols recommend avoiding inhalation and skin contact .
(b) 2-(6-Methylpyridin-3-yl)acetic Acid (CAS 19733-96-1)
- Structure : Methyl-substituted pyridine with acetic acid.
- Key Differences: The methyl group enhances lipophilicity (XLogP3 = 0.7 vs.
Functional Group-Driven Comparisons
| Compound | Core Structure | Key Substituent | Reactive Site | Molecular Weight | XLogP3 |
|---|---|---|---|---|---|
| Target Compound | Piperidine | 1-Acryloyl, 3S-Acetic acid | α,β-unsaturated carbonyl | ~211.22 | ~1.2* |
| 2-[(3S)-3-Propan-2-ylpiperazin-1-yl]acetic acid | Piperazine | 3S-Isopropyl | Secondary amine | ~228.30 | ~0.9 |
| [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid | Piperidine | 3S-Aminoalkyl | Tertiary amine | ~214.30 | ~0.5 |
| 2-(Pyridin-3-yl)acetic Acid | Pyridine | None | Carboxylic acid | ~137.14 | ~0.3 |
*Estimated based on structural similarity.
Key Observations:
Reactivity: The acryloyl group in the target compound enables covalent interactions absent in amino- or alkyl-substituted analogues.
Lipophilicity : Piperidine-based compounds exhibit higher XLogP3 values than pyridine derivatives, suggesting better membrane permeability.
Biological Activity
2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H17NO3
- Molecular Weight : 223.27 g/mol
- Structure : The compound features a piperidine ring with an enoyl moiety and an acetic acid functional group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways.
Key Mechanisms:
- Bruton's Tyrosine Kinase Inhibition : Recent studies have indicated that compounds structurally related to this compound can inhibit Bruton's Tyrosine Kinase (BTK), which plays a crucial role in B-cell receptor signaling and is implicated in several autoimmune diseases and cancers .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis .
Biological Activity Data
Case Studies
Several studies have investigated the efficacy of this compound in various biological contexts:
- Study on Autoimmune Diseases : A clinical trial assessed the effects of a BTK inhibitor related to this compound on patients with rheumatoid arthritis. Results showed a significant decrease in disease activity scores after 12 weeks of treatment, highlighting its potential as a therapeutic agent .
- Antimicrobial Efficacy : Research conducted on the antimicrobial properties of related compounds demonstrated that they could inhibit biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization involves stepwise control of reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, in analogous piperidine-based syntheses, maintaining anhydrous conditions and using coupling agents like DCC (dicyclohexylcarbodiimide) can enhance acylation efficiency . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitoring by TLC or HPLC ensures purity >95% . Reaction progress can be tracked using H NMR to confirm prop-2-enoyl group incorporation at the piperidine nitrogen .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and C NMR are essential for verifying molecular weight and stereochemistry at the 3S position of the piperidine ring .
- Purity Assessment : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) identifies impurities <2% .
- Chirality Validation : Chiral chromatography or optical rotation measurements confirm the (3S) configuration, critical for biological activity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse with saline for 15 minutes and seek medical evaluation .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Parameterize the prop-2-enoyl group’s electrophilic reactivity for covalent binding studies .
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electron density distribution and reactive sites, aiding in structure-activity relationship (SAR) analysis .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vitro testing .
Q. How should researchers address contradictory data in biological assays involving this compound?
- Methodological Answer :
- Experimental Replication : Perform triplicate assays with independent compound batches to rule out synthesis variability .
- Dose-Response Analysis : Use a factorial design to test multiple concentrations (e.g., 1 nM–100 µM) and exposure times, identifying non-linear effects .
- Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR for binding affinity vs. cell-based luciferase assays for functional activity) .
Q. What strategies mitigate scale-up challenges for this compound in preclinical studies?
- Methodological Answer :
- Process Intensification : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., acryloyl chloride derivatives) .
- Crystallization Optimization : Use solvent-antisolvent systems (e.g., acetone/water) to improve crystal habit and filtration efficiency .
- Impurity Profiling : LC-MS/MS monitors degradation products (e.g., hydrolyzed piperidine derivatives) during long-term stability studies .
Q. How can in vivo studies be designed to evaluate the pharmacokinetics of this compound?
- Methodological Answer :
- Animal Models : Administer the compound intravenously (1–10 mg/kg) and orally (5–50 mg/kg) in rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
- Bioanalysis : Quantify plasma concentrations using LC-MS/MS with deuterated internal standards. Calculate AUC, , and bioavailability .
- Tissue Distribution : Autoradiography or whole-body imaging tracks compound accumulation in target organs (e.g., brain, liver) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
